molecular formula C6H13NO3S B2902266 4-Aminocyclohexane-1-sulfonic acid CAS No. 146764-47-8

4-Aminocyclohexane-1-sulfonic acid

Cat. No. B2902266
CAS RN: 146764-47-8
M. Wt: 179.23
InChI Key: RFUPCOHASVQTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminocyclohexane-1-sulfonic acid is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with an amino group (-NH2) attached to the 4th carbon and a sulfonic acid group (-SO3H) attached to the 1st carbon .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature. It has a molecular weight of 179.24 and a molecular formula of C6H13NO3S .

Scientific Research Applications

1. Catalytic Applications

4-Aminocyclohexane-1-sulfonic acid and its derivatives have been explored for their catalytic properties. For instance, a novel N-sulfonated Brönsted acidic catalyst was developed for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, demonstrating high yields and reusability (Goli-Jolodar, Shirini, & Seddighi, 2016). Similarly, sulfonic acid-based catalysts have been employed in the dihydroxylation of alkenes using hydrogen peroxide, highlighting the potential of these compounds in green chemistry applications (Maggi et al., 2012).

2. Synthesis of Biologically Active Compounds

Research has also focused on the use of this compound derivatives in the synthesis of biologically active compounds. For example, a novel nano-sized N-sulfonic acid was used as a catalyst for the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, a class of compounds with significant pharmaceutical properties (Goli-Jolodar, Shirini, & Seddighi, 2018). Additionally, N-sulfonate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, suggesting their potential in medicinal chemistry (Fadda, El-Mekawy, & AbdelAal, 2016).

3. Chemical Characterization and Properties

Studies have been conducted to understand the chemical and physical properties of this compound and its derivatives. For instance, the crystal structure and hydrogen-bonding behavior of 3-cyclohexylaminopropane-1-sulfonic acid, a related compound, were analyzed, providing insights into the molecular interactions of aminosulfonic acids (Butcher & Deschamps, 2006). Additionally, the preparation of 4-sulfobenzyl esters of amino acids, utilizing a similar sulfonic acid derivative, was described, highlighting its stability and potential applications in peptide synthesis (Bindewald et al., 2009).

4. Applications in Organic Synthesis

This compound derivatives have been utilized in various organic synthesis processes. For example, Brønsted acid-catalyzed transfer hydrogenation of imines and alkenes was achieved using cyclohexa-1,4-dienes as dihydrogen surrogates, demonstrating the versatility of these compounds in synthetic chemistry (Chatterjee & Oestreich, 2016).

5. Material Science and Polymer Chemistry

Research in material science and polymer chemistry has also incorporated this compound derivatives. For instance, the in situ polymerization of aniline sulfonic acid derivatives into the interlamellar space of layered double hydroxides was studied, demonstrating potential applications in the development of novel materials (Moujahid et al., 2005).

Safety and Hazards

The safety information for 4-Aminocyclohexane-1-sulfonic acid indicates that it is dangerous. It has a GHS05 pictogram, and its hazard statements include H314, which means it causes severe skin burns and eye damage. Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

4-aminocyclohexane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h5-6H,1-4,7H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUPCOHASVQTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.